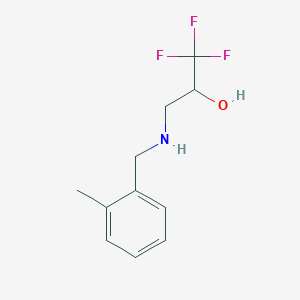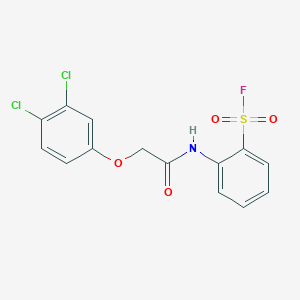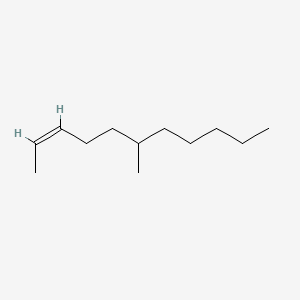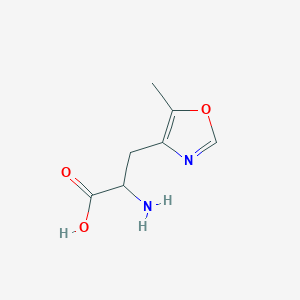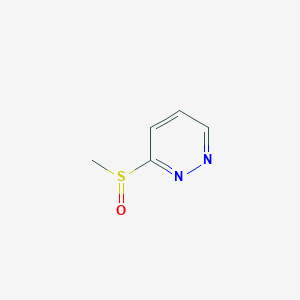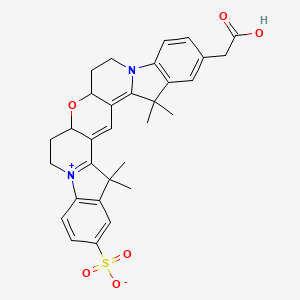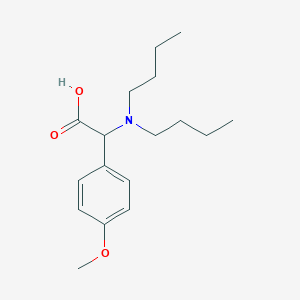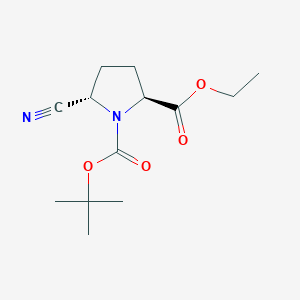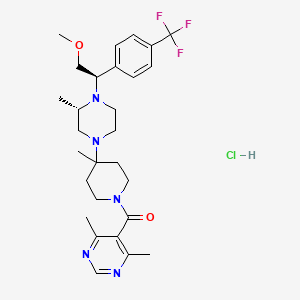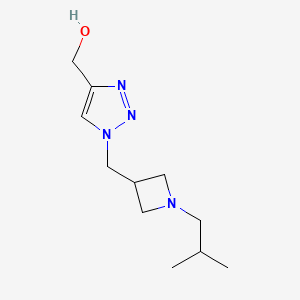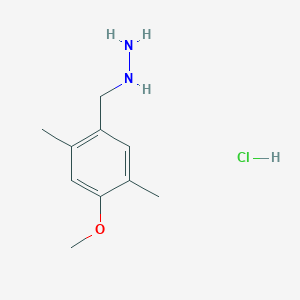![molecular formula C15H16ClN B13347492 (1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B13347492.png)
(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride is a chiral amine compound with a cyclopropane ring and a biphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable biphenyl precursor followed by amination. One common method involves the use of a chiral catalyst to induce the desired stereochemistry during the cyclopropanation step. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and biphenyl group contribute to its binding affinity and selectivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclopropan-1-amine: The free base form of the compound without the hydrochloride salt.
1-(Fluoromethyl)cyclopropan-1-amine hydrochloride: A similar compound with a fluoromethyl group instead of the biphenyl group.
Uniqueness
(1R,2S)-2-([1,1’-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of both the cyclopropane ring and biphenyl group
Eigenschaften
Molekularformel |
C15H16ClN |
|---|---|
Molekulargewicht |
245.74 g/mol |
IUPAC-Name |
(1R,2S)-2-(4-phenylphenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H15N.ClH/c16-15-10-14(15)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9,14-15H,10,16H2;1H/t14-,15+;/m0./s1 |
InChI-Schlüssel |
SJZYFNSAAMLGTN-LDXVYITESA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Kanonische SMILES |
C1C(C1N)C2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H-Thieno[2,3-b]pyrrole-4-carbaldehyde](/img/structure/B13347412.png)
